Abediterol

Catalog No.
S516740
CAS No.
915133-65-2
M.F
C25H30F2N2O4
M. Wt
460.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abediterol

CAS Number

915133-65-2

Product Name

Abediterol

IUPAC Name

5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one

Molecular Formula

C25H30F2N2O4

Molecular Weight

460.5 g/mol

InChI

InChI=1S/C25H30F2N2O4/c26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24/h3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32)/t22-/m0/s1

InChI Key

SFYAXIFVXBKRPK-QFIPXVFZSA-N

SMILES

C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F

solubility

Soluble in DMSO, not in water

Synonyms

5-(2-((6-(2,2-difluoro-2-phenylethoxy)hexyl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one, abediterol

Canonical SMILES

C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F

Isomeric SMILES

C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F

The exact mass of the compound Abediterol is 460.2174 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Supplementary Records. It belongs to the ontological category of secondary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Abediterol is a novel chemical compound classified as a long-acting beta-2 adrenergic agonist (LABA) primarily developed for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Its chemical formula is C25H30F2N2O4C_{25}H_{30}F_{2}N_{2}O_{4}, and it is recognized for its ability to selectively activate beta-2 adrenergic receptors, which play a crucial role in bronchodilation. The compound belongs to the class of organic compounds known as hydroxyquinolones, characterized by a quinoline moiety that contains a hydroxyl group and a ketone .

Typical of beta-adrenergic agonists. The primary mechanism involves binding to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in relaxation of bronchial smooth muscle, facilitating improved airflow in patients with respiratory conditions .

Additionally, synthesis methods for abediterol involve several key reactions, including hydroformylation and alkylation processes, which are critical for constructing its complex structure .

Abediterol exhibits significant biological activity as a bronchodilator. Clinical studies have demonstrated that it provides rapid and sustained bronchodilation in patients with moderate to severe COPD and asthma. In particular, abediterol has shown superior efficacy compared to other LABAs like formoterol and indacaterol in terms of potency and selectivity for the beta-2 adrenergic receptor over the beta-1 receptor . The compound's pharmacokinetics indicate low systemic exposure, reducing the risk of cardiovascular side effects typically associated with beta-agonists .

The synthesis of abediterol involves multiple steps:

  • Hydroformylation: This reaction introduces an aldehyde group into a carbon chain, forming the lipophilic tail of abediterol.
  • Alkylation: A phase-transfer-catalyzed liquid/liquid O-alkylation is performed to attach specific alkyl groups to the molecule.
  • Ruthenium-Catalyzed Reactions: These reactions are utilized to finalize the structure by introducing necessary functional groups.

These synthetic pathways highlight the complexity involved in producing abediterol while ensuring high purity and yield .

Abediterol is primarily applied in respiratory medicine as a treatment for asthma and COPD. Its once-daily dosing regimen is particularly appealing for patient compliance compared to other LABAs that may require more frequent administration. Additionally, abediterol is being investigated for use in combination therapies with inhaled corticosteroids, enhancing its therapeutic efficacy against airway inflammation .

Interaction studies have indicated that abediterol has a favorable safety profile with minimal drug-drug interactions. It does not significantly alter the pharmacokinetics of commonly used medications in respiratory therapy. Clinical trials have shown that it can be effectively combined with anti-inflammatory agents without compromising safety or efficacy . Furthermore, abediterol's selectivity for beta-2 receptors minimizes potential cardiovascular side effects associated with non-selective beta agonists .

Several compounds share structural and functional similarities with abediterol. Here are some notable comparisons:

CompoundTypeSelectivityDuration of ActionUnique Features
FormoterolLong-acting β2 agonistModerateLongRapid onset; used in acute asthma
IndacaterolLong-acting β2 agonistHighVery longOnce-daily dosing
SalmeterolLong-acting β2 agonistModerateLongRequires twice-daily dosing
VilanterolLong-acting β2 agonistHighVery longFixed-dose combination available
OlodaterolLong-acting β2 agonistHighVery longOnce-daily dosing

Abediterol's unique attributes include its superior selectivity for beta-2 adrenergic receptors and its lower impact on heart rate compared to other LABAs, making it a promising candidate for once-daily treatment regimens in respiratory diseases .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

460.21736377 g/mol

Monoisotopic Mass

460.21736377 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QXA167CM6F

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]

Other CAS

915133-65-2

Wikipedia

Abediterol

Dates

Last modified: 02-18-2024
1: Aparici M, Gavaldà A, Ramos I, Carcasona C, Otal R, Fernández-Blanco JA, Montero JL, García VM, López R, De Alba J, Doe C, Puig C, Vilella D, Miralpeix M. In vitro and in vivo preclinical profile of abediterol (LAS100977), an inhaled long-acting β2-adrenoceptor agonist, compared with indacaterol, olodaterol and vilanterol. Eur J Pharmacol. 2016 Jan 5;770:61-9. doi: 10.1016/j.ejphar.2015.11.053. Epub 2015 Dec 4. PubMed PMID: 26656755.
2: Montuschi P, Ciabattoni G. Bronchodilating drugs for chronic obstructive pulmonary disease: current status and future trends. J Med Chem. 2015 May 28;58(10):4131-64. doi: 10.1021/jm5013227. Epub 2015 Feb 9. PubMed PMID: 25587755.
3: Singh D, Pujol H, Ribera A, Seoane B, Massana E, Astbury C, Ruiz S, de Miquel G. A dose-ranging study of the bronchodilator effects of abediterol (LAS100977), a long-acting β2-adrenergic agonist, in asthma; a Phase II, randomized study. BMC Pulm Med. 2014 Nov 14;14:176. doi: 10.1186/1471-2466-14-176. PubMed PMID: 25398689; PubMed Central PMCID: PMC4320624.
4: Beier J, Fuhr R, Massana E, Jiménez E, Seoane B, de Miquel G, Ruiz S. Abediterol (LAS100977), a novel long-acting β2-agonist: efficacy, safety and tolerability in persistent asthma. Respir Med. 2014 Oct;108(10):1424-9. doi: 10.1016/j.rmed.2014.08.005. Epub 2014 Sep 8. PubMed PMID: 25256258.
5: Timmer W, Massana E, Jimenez E, Seoane B, de Miquel G, Ruiz S. First-in-human study of the safety, tolerability, pharmacokinetics and pharmacodynamics of abediterol (LAS100977), a novel long-acting Β2 -agonist. J Clin Pharmacol. 2014 Dec;54(12):1347-53. doi: 10.1002/jcph.355. Epub 2014 Jul 8. PubMed PMID: 24989946.
6: Fuso L, Mores N, Valente S, Malerba M, Montuschi P. Long-acting beta-agonists and their association with inhaled corticosteroids in COPD. Curr Med Chem. 2013;20(12):1477-95. Review. PubMed PMID: 23409722.
7: Cazzola M, Page CP, Rogliani P, Matera MG. β2-agonist therapy in lung disease. Am J Respir Crit Care Med. 2013 Apr 1;187(7):690-6. doi: 10.1164/rccm.201209-1739PP. Review. PubMed PMID: 23348973.
8: Aparici M, Gómez-Angelats M, Vilella D, Otal R, Carcasona C, Viñals M, Ramos I, Gavaldà A, De Alba J, Gras J, Cortijo J, Morcillo E, Puig C, Ryder H, Beleta J, Miralpeix M. Pharmacological characterization of abediterol, a novel inhaled β(2)-adrenoceptor agonist with long duration of action and a favorable safety profile in preclinical models. J Pharmacol Exp Ther. 2012 Aug;342(2):497-509. doi: 10.1124/jpet.112.193284. Epub 2012 May 15. PubMed PMID: 22588259.

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